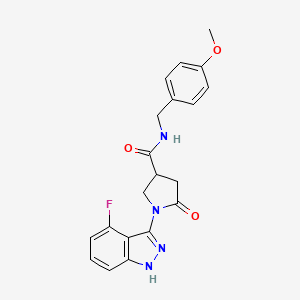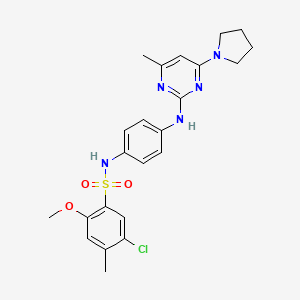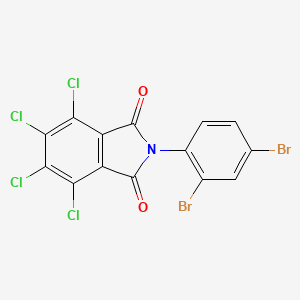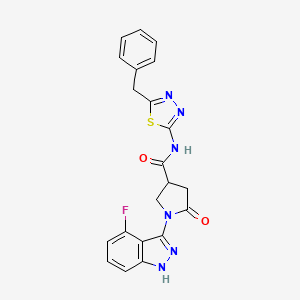
1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the fluoro-indazole and methoxybenzyl moieties suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the indazole and pyrrolidine intermediates through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like mCPBA or KMnO4.
Reduction: Reduction reactions can be carried out using reagents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole derivatives: Known for their anti-inflammatory and anticancer activities.
Fluoro-substituted compounds: Often exhibit enhanced biological activity and metabolic stability.
Methoxybenzyl derivatives: Commonly used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H19FN4O3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-(4-fluoro-1H-indazol-3-yl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O3/c1-28-14-7-5-12(6-8-14)10-22-20(27)13-9-17(26)25(11-13)19-18-15(21)3-2-4-16(18)23-24-19/h2-8,13H,9-11H2,1H3,(H,22,27)(H,23,24) |
Clé InChI |
GIZFIRRFVRSALQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11232395.png)
![N-[4-({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-YL]-N-methylacetamide](/img/structure/B11232400.png)
![N-(4-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11232411.png)


![N-(2-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232433.png)

![2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether](/img/structure/B11232446.png)

![N-(3,4-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232459.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B11232461.png)
![4-(2,4-difluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11232463.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232478.png)
